

Nedocromil Sodium Demonstrates Efficacy Over Placebo in Double-Blind Asthma Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nedocromil

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[City, State] – [Date] – A comprehensive review of double-blind, placebo-controlled clinical trials reveals that **nedocromil** sodium is an effective anti-inflammatory agent for the management of asthma, showing significant improvements in lung function, symptom control, and reduction in the use of rescue medication compared to placebo. These findings are particularly relevant for researchers, scientists, and drug development professionals in the respiratory field.

Nedocromil sodium, a pyranoquinolone derivative, has been evaluated in numerous studies across diverse patient populations, including adults and children with mild to moderate asthma, as well as those with nocturnal or corticosteroid-dependent asthma. The collective evidence from these rigorous trials underscores its role as a valuable therapeutic option.

Quantitative Analysis of Clinical Efficacy

The following tables summarize the key quantitative outcomes from several double-blind, placebo-controlled studies, highlighting the therapeutic benefits of **nedocromil** sodium.

Table 1: Efficacy of **Nedocromil** Sodium on Asthma Symptoms

Study Population	Treatment Group	Outcome Measure	Result	p-value	Citation
Children (6-17 years)	Nedocromil Sodium (4 mg q.i.d.)	Total Symptom Score Reduction	50%	<0.05	[1]
Placebo	Total Symptom Score Reduction	9%	[1]		
Adults with Nocturnal Asthma	Nedocromil Sodium (4 mg q.i.d.)	Mean Difference in Night-time Asthma Score	-0.52	<0.05	[2]
Adults on High-Dose Bronchodilators	Nedocromil Sodium (4 mg q.i.d.)	Decrease in Sleep Difficulty	29%	0.006	[3]
Placebo	Decrease in Sleep Difficulty	4%	[3]		
Adults	Nedocromil Sodium (4 mg b.i.d.)	Improvement in Daytime Asthma	Significant vs. Placebo	<0.05	[4]
Nedocromil Sodium (4 mg b.i.d.)	Improvement in Night-time Asthma	Significant vs. Placebo	<0.05	[4]	
Nedocromil Sodium (4 mg b.i.d.)	Improvement in Cough	Significant vs. Placebo	<0.05	[4]	

Table 2: Efficacy of **Nedocromil** Sodium on Lung Function and Rescue Medication Use

Study Population	Treatment Group	Outcome Measure	Result	p-value	Citation
Adults	Nedocromil Sodium (4 mg q.i.d.)	Improvement in FEV1	Significant vs. Placebo	<0.05	[5]
Nedocromil Sodium (4 mg b.i.d.)	Improvement in FEV1	Significant vs. Placebo	<0.05	[4] [6]	
Adults with Chronic Reversible Obstructive Airways Disease	Nedocromil Sodium (4 mg q.i.d.)	Reduction in Inhaled Bronchodilator Use	Significant vs. Placebo	<0.05	[7]
Adults on High-Dose Bronchodilators	Nedocromil Sodium (4 mg q.i.d.)	Reduction in As-Needed Bronchodilator Use	Significant vs. Placebo	<0.05	[3]
Adults	Nedocromil Sodium (4 mg b.i.d.)	Reduction in Daytime Bronchodilator Use	Significant vs. Placebo	<0.05	[4]

Table 3: Effect of **Nedocromil** Sodium on Inflammatory Markers

Study Population	Treatment Group	Outcome Measure	Result	p-value	Citation
Children with Dust Mite Allergy	Nedocromil Sodium (4 mg b.i.d.)	Serum ECP Levels	Significantly Decreased vs. Placebo	Not Specified	[8]
Nedocromil Sodium (4 mg b.i.d.)	Serum sIL-2R Levels	Significantly Decreased vs. Placebo	Not Specified	[8]	
Nedocromil Sodium (4 mg b.i.d.)	Serum IL-4 Levels	Significantly Decreased vs. Placebo	Not Specified	[8]	
Nedocromil Sodium (4 mg b.i.d.)	Serum sICAM-1 Levels	Significantly Decreased vs. Placebo	Not Specified	[8]	

Experimental Protocols

The methodologies employed in the cited studies were consistent with the standards for high-quality clinical trials. Key aspects of the experimental protocols are outlined below.

Study Design

All referenced studies were double-blind and placebo-controlled. Some trials incorporated a crossover design, while others were parallel-group comparisons.[2] Study durations varied from several weeks to a full year, allowing for the assessment of both short-term and long-term efficacy and safety.[9]

Patient Population

Participants typically included adults and children with a confirmed diagnosis of mild to moderate asthma.[1][6][8] Specific cohorts included patients with nocturnal asthma, those dependent on inhaled corticosteroids, and individuals with a history of atopy and allergy to specific triggers like dust mites.[2][8] Inclusion criteria often required evidence of reversible airway obstruction.[6]

Treatment and Dosage

The standard dosage of **nedocromil** sodium administered in these trials was 4 mg, delivered via a metered-dose inhaler, either twice daily (b.i.d.) or four times daily (q.i.d.).^{[3][4]} The placebo group received an identical-looking inhaler containing no active drug.

Efficacy Endpoints

Primary and secondary efficacy endpoints were multifaceted, encompassing both subjective and objective measures. These included:

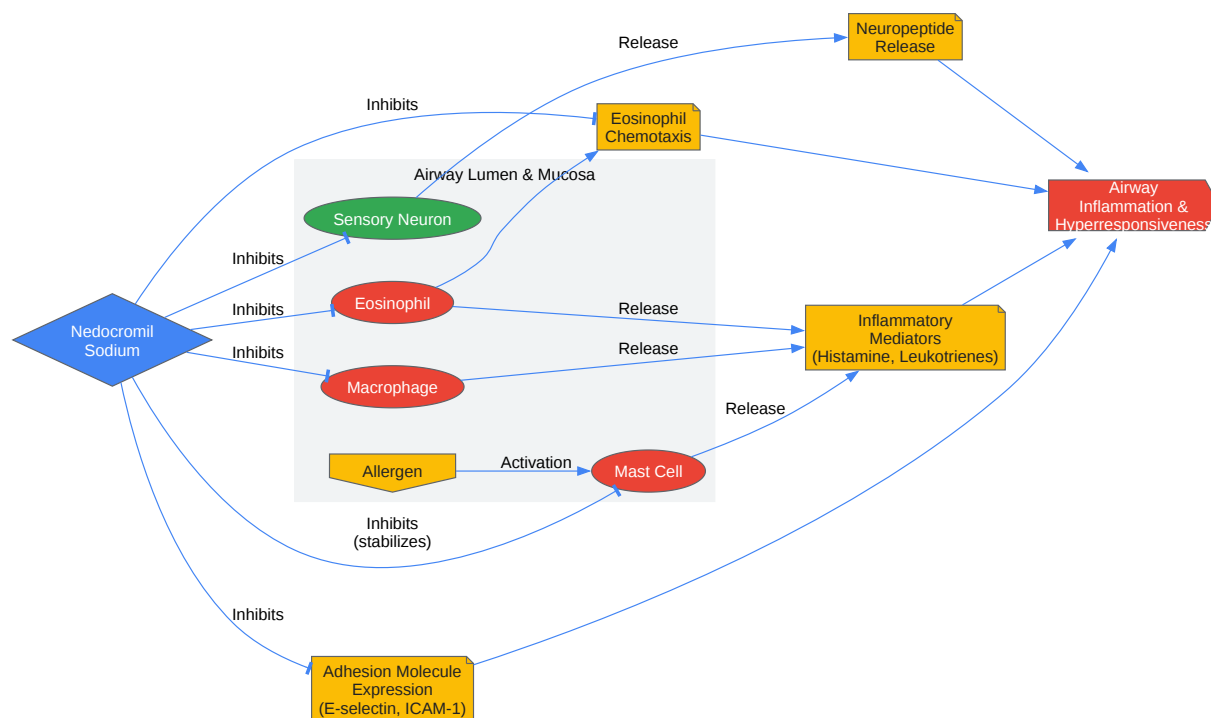
- **Symptom Scores:** Patients maintained daily diaries to record the severity of daytime and nighttime asthma symptoms, cough, and wheezing.^{[2][4]}
- **Lung Function:** Spirometric measurements, including Forced Expiratory Volume in one second (FEV1) and Peak Expiratory Flow Rate (PEFR), were regularly assessed in the clinic and at home.^{[5][6][8]}
- **Rescue Medication Use:** The frequency of as-needed inhaled bronchodilator use was a key indicator of asthma control.^{[3][7]}
- **Inflammatory Markers:** In some studies, serum levels of inflammatory mediators such as eosinophil cationic protein (ECP), interleukin-4 (IL-4), and soluble intercellular adhesion molecule-1 (sICAM-1) were measured.^[8]
- **Quality of Life:** Standardized questionnaires were used to assess the impact of treatment on patients' overall quality of life.^[9]

Statistical Analysis

Appropriate statistical methods were employed to compare the outcomes between the **nedocromil** sodium and placebo groups, with p-values less than 0.05 generally considered statistically significant.

Mechanism of Action: A Multi-faceted Anti-Inflammatory Effect

Nedocromil sodium exerts its therapeutic effects through a broad anti-inflammatory mechanism that involves the stabilization of various inflammatory cells and interference with neurogenic inflammation.[\[10\]](#)[\[11\]](#)



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Caption: Mechanism of action of **Nedocromil** Sodium in asthma.

The primary mode of action is the stabilization of mast cells, which prevents the release of histamine and other pro-inflammatory mediators upon allergen exposure.[12] Furthermore, **nedocromil** sodium has been shown to inhibit the function of other key inflammatory cells, including eosinophils and macrophages.[10][11][13] It achieves this, in part, by suppressing eosinophil chemotaxis and downregulating the expression of adhesion molecules such as E-selectin and ICAM-1, which are crucial for the recruitment of inflammatory cells to the airways.[14]

An additional and important aspect of its mechanism is the inhibition of sensory nerve activation.[15] By modulating sensory nerve function, **nedocromil** sodium can reduce neurogenic inflammation and symptoms like cough that are mediated by nerve reflexes.[15][16] A proposed underlying mechanism for these widespread effects is the inhibition of chloride ion flux in these various cell types.[17]

Conclusion

The body of evidence from double-blind, placebo-controlled studies strongly supports the efficacy and safety of **nedocromil** sodium in the management of asthma. Its ability to improve clinical symptoms, enhance lung function, and reduce the need for rescue bronchodilators, coupled with its multi-faceted anti-inflammatory mechanism of action, positions it as a significant therapeutic agent in the asthma treatment armamentarium. These findings provide a solid foundation for further research and clinical application in the field of respiratory medicine.

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- To cite this document: BenchChem. [Nedocromil Sodium Demonstrates Efficacy Over Placebo in Double-Blind Asthma Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678009#nedocromil-sodium-versus-placebo-in-double-blind-controlled-asthma-studies>]

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